Product packaging for Iridium(IV) chloride hydrate(Cat. No.:CAS No. 119401-96-6)

Iridium(IV) chloride hydrate

Cat. No.: B055759
CAS No.: 119401-96-6
M. Wt: 352 g/mol
InChI Key: KVDBPOWBLLYZRG-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Iridium(IV) chloride hydrate (IrCl₄·xH₂O) is a highly valuable inorganic salt that serves as a versatile precursor for synthesizing a wide array of iridium-based complexes and materials. Its primary research value lies in catalysis, where it is a key starting material for developing homogeneous catalysts for challenging transformations, including hydrogenation, hydroelementation, and C-H activation, leveraging iridium's ability to facilitate unique reaction pathways. In materials science, it is instrumental in the fabrication of iridium oxide (IrO₂) thin films and electrodes, which are critical for applications in electrochromic devices, neural stimulation interfaces, and as robust oxygen evolution reaction (OER) catalysts in water-splitting systems due to their excellent electrochemical stability. The compound's mechanism of action often involves the reduction or ligand substitution of the chloride ions, generating coordinatively unsaturated iridium(IV) or lower-valent species that are catalytically active. As a hydrate, it typically offers enhanced solubility in polar solvents compared to its anhydrous counterpart, facilitating its use in solution-based synthesis protocols. This reagent is essential for researchers exploring advanced catalytic processes, the development of novel functional materials, and fundamental studies in coordination chemistry. It is supplied with a certificate of analysis to ensure consistent quality and performance in your experimental work.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl4H2IrO B055759 Iridium(IV) chloride hydrate CAS No. 119401-96-6

Properties

IUPAC Name

tetrachloroiridium;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4ClH.Ir.H2O/h4*1H;;1H2/q;;;;+4;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDBPOWBLLYZRG-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.Cl[Ir](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl4H2IrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583556
Record name Tetrachloroiridium--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207399-11-9, 119401-96-6
Record name Tetrachloroiridium--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iridium tetrachloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Iridium(IV) chloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Precursor Chemistry of Iridium Iv Chloride Hydrate

Novel Synthetic Routes for Iridium(IV) Chloride Hydrate (B1144303)

The synthesis of Iridium(IV) chloride hydrate can be approached through several methods, starting from metallic iridium or other iridium compounds. These routes involve direct reactions to form the chloride species, followed by controlled hydration.

The formation of the anhydrous Iridium(IV) chloride (IrCl₄), the precursor to the hydrate, can be achieved through direct reaction pathways. One common method involves the reaction of iridium metal with chlorine gas at elevated temperatures. smolecule.comontosight.ai An alternative, more controlled synthesis route involves the reaction of iridium trioxide with hydrochloric acid. ontosight.ai These methods produce the anhydrous IrCl₄, a dark brown to black solid, which serves as the immediate precursor for the hydrated form. ontosight.ai

The hydrated form of Iridium(IV) chloride is typically obtained by dissolving the anhydrous IrCl₄ in water under controlled conditions. smolecule.com Another purification and crystallization method involves repeatedly concentrating a solution in concentrated hydrochloric acid to remove impurities, followed by drying in a vacuum over calcium oxide to yield the crystalline hydrate. chemicalbook.com The resulting this compound is a black, hygroscopic crystalline solid with a variable number of water molecules, denoted by 'x' in its formula IrCl₄·xH₂O. safina.eusmolecule.com

Iridium(IV) chloride and its derivatives are important precursors for the synthesis of Iridium(III) chloride hydrate. The reduction of the Ir(IV) oxidation state to Ir(III) is a key transformation. Common reducing agents such as oxalic acid and hydrazine (B178648) can be used to convert Iridium(IV) chloride to Iridium(III) chloride. smolecule.com However, these reagents can introduce carbon or nitrogen impurities into the final product through decomposition and complex formation. google.com

More advanced methods have been developed to produce high-purity Iridium(III) chloride hydrate. One such process involves the reduction of this compound or hexachloroiridic acid (H₂[IrCl₆]) solutions using specific monohydroxy alcohols, such as primary or secondary alcohols with 4 to 6 carbon atoms. google.com Research has also shown that solvents can act as reducing agents; for instance, the reaction of H₂IrCl₆·6H₂O with dimethyl sulfoxide (B87167) (DMSO) results in a slow reduction of Ir(IV) to Ir(III). acs.orgresearchgate.net

Ir(IV) Precursor Reducing Agent Reaction Conditions & Key Findings
Iridium(IV) chlorideOxalic acid or HydrazineA general method for reduction, though it can lead to impurities. smolecule.comgoogle.com
H₂[IrCl₆]·6H₂ODimethyl sulfoxide (DMSO)Slow reduction of Ir(IV) to Ir(III) is observed. acs.orgresearchgate.net
IrCl₄ hydrate or H₂[IrCl₆]Monohydroxy alcohols (C4-C6)Produces high-purity Iridium(III) chloride hydrate with minimal contamination. google.com

Advanced Preparation of Iridium-Based Nanomaterials from this compound Precursors

This compound is a fundamental precursor for synthesizing a variety of advanced iridium-based nanomaterials, particularly iridium oxide nanoparticles and single-atom catalysts, which exhibit exceptional catalytic properties. safina.eusigmaaldrich.com

This compound is widely used to generate iridium oxide (IrO₂) nanoparticles, which are highly stable and active catalysts for reactions like the hydrogenation of nitrogen heterocycles. safina.eusigmaaldrich.com The ability to control the size and morphology of these nanoparticles is crucial for tailoring their catalytic performance. safina.eu

Several synthesis strategies have been developed:

Ball-Milling: An operationally simple and environmentally friendly method involves the ball-milling of Iridium(III) chloride hydrate (often used interchangeably as a precursor source for Ir(IV) oxides) with sodium hydroxide (B78521) at room temperature. lookchem.com This solvent-free protocol yields "naked" IrO₂ nanoparticles that are highly stable and recyclable. lookchem.com

Photochemical Hydrolysis: Hydrous iridium oxide (IrOₓ) nanoparticles can be prepared through the photochemical hydrolysis of an iridium chloride precursor in an alkaline medium at room temperature. researchgate.net The reaction is dependent on the wavelength of UV-vis irradiation, with shorter wavelengths leading to a faster growth rate of nanoparticles. researchgate.net

Sequential Precipitation: This method is used to create mixed-metal oxide catalysts, such as IrNiᵧOₓ supported on antimony-doped tin oxide (ATO). csic.es It involves the sequential precipitation of nickel and iridium chlorides in an alkaline medium, followed by refluxing to form the desired mixed-oxide nanostructures. csic.es

Synthesis Method Precursors Reagents/Conditions Outcome
Ball-MillingIridium chloride hydrate, Sodium hydroxideGrinding in an agate mortar at room temperature. lookchem.com"Naked" IrO₂ nanoparticles with high stability and recyclability. lookchem.com
Photochemical HydrolysisIridium chlorideAlkaline medium, UV-vis irradiation (<500 nm). researchgate.netHydrous IrOₓ nanoparticles (avg. diameter 1.7 nm). researchgate.net
Sequential PrecipitationIrCl₃·xH₂O, NiCl₂·6H₂O, Li₂CO₃, ATO supportAlkaline media, reflux for 3 hours. csic.esSupported IrNiᵧOₓ mixed oxide catalysts. csic.es

The use of this compound extends to the fabrication of single-atom catalysts (SACs), where individual iridium atoms are dispersed on a support material. This approach maximizes atomic efficiency and can lead to superior catalytic activity. This compound is a key precursor for preparing iridium single-atom catalysts, such as Ir₁–Ni(OH)₂, for the oxygen evolution reaction (OER), a critical process in water electrolysis for clean hydrogen production. safina.eusigmaaldrich.com

A notable strategy for creating high-loading SACs involves an ion exchange-pyrolysis method. rsc.org This technique has been used to synthesize a catalyst with a high loading of iridium single atoms (7.98 wt%) doped into a nickel cobalt oxide (NiCo₂O₄) support. rsc.org The resulting catalyst demonstrated exceptional OER performance and stability in acidic conditions, significantly outperforming commercial IrO₂. rsc.org While various iridium salts can be used, the principle of using a soluble precursor like this compound is central to these advanced synthetic strategies.

Exploration of Advanced Synthetic Strategies for Complex Iridium Species

This compound serves as a versatile starting material for the synthesis of a variety of complex iridium species and advanced materials with tailored properties for catalysis and materials science. sigmaaldrich.comchemimpex.comacharyaaagencies.in

One significant application is the synthesis of iridium oxide nanoparticles. smolecule.comsafina.eusigmaaldrich.com These nanoparticles can be produced from this compound and are highly effective as stable catalysts for the hydrogenation of various nitrogen heterocycles. safina.eusigmaaldrich.com The ability to control the size and morphology of these nanoparticles is crucial for optimizing their catalytic performance for specific reactions. safina.eu

Another advanced strategy is the preparation of Iridium single-atom catalysts, such as Ir₁–Ni(OH)₂. sigmaaldrich.comsigmaaldrich.com Synthesized from this compound, these catalysts are designed to enhance the efficiency of the oxygen evolution reaction (OER), a critical process in water electrolysis for clean hydrogen production. safina.eu

Furthermore, the reaction of hydrated iridium(IV) chloride precursors, such as hexachloroiridic acid hexahydrate (H₂IrCl₆·6H₂O), with coordinating solvents leads to novel complex iridium species. For instance, reacting an aged acetone (B3395972) solution of H₂IrCl₆·6H₂O with dimethyl sulfoxide (DMSO) results in the formation of a novel iridium(IV) complex, [H(dmso)₂][IrCl₅(dmso-κO)]. acs.orgnih.gov This synthesis demonstrates a method to create iridium complexes with specific ligand coordination, in this case, with DMSO coordinated to the iridium center through an oxygen atom. acs.org

Chloro-bridged iridium(III) binuclear complexes, which are important precursors for phosphorescent materials used in technologies like OLEDs, are often synthesized from an iridium chloride hydrate precursor. acs.org The general method involves the reaction of the iridium chloride with appropriate cyclometalating ligands, such as derivatives of 2-phenylpyridine (B120327), in an alcohol/water mixture. acs.org

Table 2: Overview of Advanced Synthetic Strategies and Resulting Iridium Species

Target Species/Material Precursor Synthetic Strategy Application/Significance Citation(s)
Iridium Oxide Nanoparticles This compound Decomposition/controlled synthesis Stable catalysts for the hydrogenation of nitrogen heterocycles. smolecule.comsafina.eusigmaaldrich.com
Ir₁–Ni(OH)₂ Single Atom Catalyst This compound Preparation and deposition onto nickel hydroxide support. Enhanced catalytic efficiency for the Oxygen Evolution Reaction (OER). safina.eusigmaaldrich.comsigmaaldrich.com
[H(dmso)₂][IrCl₅(dmso-κO)] Hexachloroiridic acid hexahydrate Reaction of an aged acetone solution of the precursor with dimethyl sulfoxide (DMSO). Formation of a novel Ir(IV) complex with O-coordinated DMSO. acs.orgnih.gov

Catalytic Applications of Iridium Iv Chloride Hydrate

Homogeneous Catalysis Mediated by Iridium(IV) Chloride Hydrate (B1144303) and its Derivatives

Iridium(IV) chloride hydrate is instrumental in the preparation of sophisticated iridium complexes that function as homogeneous catalysts. chemimpex.comchemimpex.com These catalysts, often featuring intricate ligand architectures, are pivotal in achieving high efficiency and selectivity in numerous organic reactions. The compound itself can be used to generate iridium oxide nanoparticles which act as stable catalysts. sigmaaldrich.com The versatility of iridium, accessible through precursors like this compound, allows for the catalysis of a broad spectrum of reactions, from carbon-carbon bond formations to asymmetric hydrogenations. scispace.comuwindsor.ca

Iridium catalysts derived from this compound have become indispensable tools in modern organic synthesis. scispace.com Their unique reactivity enables the development of novel synthetic strategies for constructing complex molecular frameworks.

Iridium-catalyzed reactions have emerged as powerful methods for the construction of carbon-carbon bonds. chemimpex.comscispace.com These catalysts can mediate the coupling of various organic fragments, often with high degrees of selectivity. For instance, iridium catalysts have been successfully employed in the reductive coupling of alkynes with activated ketones, such as α-ketoesters, through a hydrogen-mediated process. organic-chemistry.org This transformation yields β,γ-unsaturated α-hydroxyesters with excellent control over the olefin geometry and high regioselectivity. organic-chemistry.org Unlike rhodium-based systems that are often limited to conjugated alkynes, iridium catalysts demonstrate broader substrate scope, effectively coupling nonconjugated, alkyl-substituted alkynes. organic-chemistry.org

Mechanistic studies suggest that these reactions can proceed through the formation of an oxametallacyclic intermediate followed by hydrogenolytic cleavage. organic-chemistry.org Another significant application is the Michael-type hydroalkylation, where iridium catalysts facilitate the addition of C-H bonds across activated olefins. liverpool.ac.uk This has been demonstrated in the reaction of alkyl aryl nitriles with cyclic α,β-unsaturated ketones, providing access to 3-substituted cyclohexanones that feature a quaternary carbon atom. liverpool.ac.uk

Table 1: Iridium-Catalyzed Carbon-Carbon Bond Formation Reactions

Reaction TypeCatalyst System (Precursor)SubstratesProduct TypeKey Finding
Reductive CouplingIridium Complex (from IrCl₄·xH₂O)Alkynes, α-Ketoestersβ,γ-Unsaturated α-HydroxyestersHigh regioselectivity and control of olefin geometry, effective for nonconjugated alkynes. organic-chemistry.org
Michael-type HydroalkylationIridium Complex (from IrCl₄·xH₂O)Alkyl Aryl Nitriles, Cyclic α,β-Unsaturated Ketones3-Substituted CyclohexanonesFormation of a quaternary carbon center via C-H activation and subsequent C-C bond formation. liverpool.ac.uk
Allylic Alkylation[Ir(cod)Cl]₂/P(OPh)₃ (from IrCl₃·xH₂O)Allylic Acetates, SodiomalonatesBranched Allylic CompoundsHigh selectivity for branched products, enabling construction of quaternary carbon centers. uwindsor.ca

Iridium catalysts are highly effective for the hydrogenation of various unsaturated compounds, including challenging nitrogen-containing heterocycles. safina.eu this compound serves as a precursor to synthesize iridium oxide nanoparticles, which have demonstrated exceptional activity as stable catalysts for the hydrogenation of a range of nitrogen heterocycles. safina.eusigmaaldrich.com

Homogeneous iridium catalysts have been developed for the efficient hydrogenation of N-heterocycles like quinolines and pyridines under mild conditions, sometimes at room temperature and atmospheric hydrogen pressure. acs.orgchemrxiv.org These reactions are significant for producing piperidines and tetrahydroquinolines, which are prevalent structural motifs in pharmaceuticals. chemrxiv.orgresearchgate.net Some iridium-based catalytic systems operate efficiently in water without the need for co-catalysts or additives. nih.gov The catalytic cycle can proceed through an outer-sphere mechanism, involving sequential proton and hydride transfer, which is a departure from conventional inner-sphere pathways. acs.orgresearchgate.net This approach has been successfully applied to the selective hydrogenation of the pyridine (B92270) ring in complex, FDA-approved drugs. chemrxiv.org

Table 2: Iridium-Catalyzed Hydrogenation of Nitrogen Heterocycles

Catalyst System (Precursor)SubstrateProductReaction ConditionsKey Finding
Iridium Oxide Nanoparticles (from IrCl₄·xH₂O)Nitrogen HeterocyclesSaturated N-HeterocyclesNot specifiedStable and active catalyst for a range of substrates. safina.eu
Homogeneous Iridium(I) NHC ComplexQuinolinesTetrahydroquinolinesAs low as 1 atm H₂ and 25 °COperates under mild conditions via an outer-sphere mechanism. acs.org
C,N-cyclometalated Iridium ComplexPyridinesPiperidinesLow catalyst loadingRobust and selective ionic hydrogenation tolerant of sensitive functional groups. chemrxiv.org
Iridium-based Catalyst in WaterN-HeterocyclesHydrogenated N-HeterocyclesMild conditionsOperates in water without co-catalysts and can also catalyze the reverse dehydrogenation. nih.gov

The mechanism of iridium-catalyzed C-H activation is a subject of intensive research, as it underpins many important synthetic transformations. diva-portal.org Studies have revealed that these processes can occur through various pathways depending on the catalyst, substrate, and reaction conditions. For example, in the iridium-catalyzed borylation of arenes, mechanistic investigations have identified key iridium-boryl intermediates. core.ac.uk It was found that a trisboryl-iridium complex was competent in reacting with benzene (B151609) to form the desired product. core.ac.uk

In the functionalization of primary C-H bonds, density functional theory (DFT) calculations have suggested a feasible Ir(III)-Ir(V) catalytic cycle. researchgate.net This pathway involves steps such as oxidative addition of a Si-H bond to an Ir(III) center, followed by reductive elimination of an alkane to generate an Ir(III) species that then undergoes intramolecular C-H activation. researchgate.net Experimental and computational studies on the C-H alkenylation of enamides with vinyl acetate (B1210297) have pointed to a mechanism involving 1,2-Ir-C migratory insertion and subsequent syn-β-acetoxy elimination. researchgate.net These detailed mechanistic insights are crucial for understanding catalyst behavior and for the rational design of new and improved catalytic systems. chemrxiv.org

Iridium catalysts have made significant contributions to the field of asymmetric catalysis, particularly in the asymmetric hydrogenation of prochiral olefins and imines. chinesechemsoc.org These reactions provide enantiomerically enriched products that are valuable building blocks for pharmaceuticals and agrochemicals. chinesechemsoc.orgchinesechemsoc.org Chiral iridium complexes, often featuring sophisticated phosphine (B1218219) ligands, can achieve high levels of enantioselectivity and diastereoselectivity. chinesechemsoc.orgrsc.org

A notable application is the asymmetric hydrogenation of tetrasubstituted exocyclic olefins, which are considered challenging substrates. chinesechemsoc.org An Ir-f-Binaphane system has been developed that affords chiral cyclic β-amino esters with high yields and selectivities. chinesechemsoc.org Mechanistic studies, including DFT calculations, have revealed that the high selectivity can be attributed to C-H···π interactions between the substrate and the chiral ligand. chinesechemsoc.org Iridium catalysts have also been successfully applied to the asymmetric hydrogenation of various other substrates, including quinazolinones, dialkyl imines, and unsaturated carboxylic acids, consistently delivering products with high enantiomeric excess. chinesechemsoc.orgrsc.orgrsc.orgbohrium.com

Table 3: Examples of Iridium-Catalyzed Asymmetric Hydrogenation

Catalyst SystemSubstrate TypeProduct TypeEnantioselectivity (ee)Diastereoselectivity (dr)
Ir-f-BinaphaneTetrasubstituted Exocyclic OlefinsChiral Cyclic β-Amino Estersup to 96%up to 99:1
Chiral Iridium/Diphosphine ComplexQuinazolinonesChiral Dihydroquinazolinonesup to 98%N/A
Chiral Iridium Spiro PNP ComplexDialkyl IminesChiral AminesHighN/A
Chiral Iridium Spiro-P,N-Ligand Complexα,β-Unsaturated Carboxylic AcidsChiral Carboxylic Acids>95%N/A

This compound and its derivatives are versatile in mediating both oxidation and reduction reactions. smolecule.com As a precursor, it is used to create catalysts for critical electrochemical processes like the oxygen evolution reaction (OER), which is fundamental to water splitting for hydrogen production. safina.eusigmaaldrich.com Single-atom iridium catalysts supported on materials like nickel hydroxide (B78521) have been prepared from this compound for this purpose. sigmaaldrich.com

In the context of redox flow batteries, particularly vanadium redox flow batteries (VRFBs), iridium-decorated graphene electrodes fabricated using this compound enhance the electrochemical reactions, leading to improved battery performance and stability. safina.eusigmaaldrich.com

Conversely, iridium catalysts are also involved in reduction pathways. The reduction of iridium(IV) chloride with agents like oxalic acid can yield iridium(III) compounds, which are themselves important catalytic precursors. smolecule.com The hydrogenation reactions discussed previously are prime examples of iridium-catalyzed reductions. Furthermore, iridium complexes can catalyze transfer hydrogenation reactions, where an organic molecule, rather than H₂, serves as the hydrogen source. scispace.com The ability of iridium catalysts to operate in multiple oxidation states and facilitate electron transfer is central to their broad utility in both oxidative and reductive chemical transformations.

Organic Synthesis Methodologies

Heterogeneous Catalysis Incorporating this compound-Derived Materials

This compound is a key starting material for creating heterogeneous catalysts, which are in a different phase from the reactants. safina.eusmolecule.com These solid catalysts are often favored in industrial processes for their ease of separation from the reaction mixture. The compound is frequently used to synthesize iridium oxide nanoparticles and iridium metal nanoparticles, which are then dispersed on a solid support. safina.eusmolecule.comsigmaaldrich.com

The development of supported iridium catalysts from this compound involves depositing iridium species onto high-surface-area materials. researchgate.net This process is crucial for maximizing the number of accessible active sites and enhancing catalyst stability. acs.org this compound can be used as a precursor to create iridium oxide nanoparticles, which have demonstrated effectiveness as stable catalysts in the hydrogenation of various nitrogen heterocycles. safina.eusigmaaldrich.comsigmaaldrich.com

The performance of these catalysts is notable in various reactions. For example, iridium nanoparticles supported on materials like multi-walled carbon nanotubes have been utilized in bifunctional catalysts for both the oxygen reduction reaction (ORR) and the oxygen evolution reaction (OER). researchgate.net

Performance of Supported Iridium Catalysts
Catalyst SystemPrecursorApplicationKey FindingReference
Iridium NanoparticlesThis compoundOxygen Evolution Reaction (OER)Functionalization with chiral molecules enhanced OER activity by up to 85% compared to unfunctionalized nanoparticles. nih.gov
Ir/Reinforced AluminaThis compoundHydrazine (B178648) Hydrate DecompositionHigh mechanical strength support is essential for sustaining the reaction; catalyst contains 29-35wt% Ir nanoparticles. researchgate.net
Pt-Ir/MWCNTNot specifiedORR/OER Bifunctional CatalystA Pt-Ir composition of 2:1 showed higher electrochemical surface area and improved bifunctional activity. researchgate.net
Iridium Oxide NanoparticlesThis compoundHydrogenation of Nitrogen HeterocyclesActs as a stable and effective catalyst for hydrogenation reactions. sigmaaldrich.comsigmaaldrich.com

For continuous-flow chemical processes, immobilizing catalysts on monolithic structures offers significant advantages. An iridium Cp* catalyst, known for hydrogen transfer reactions, has been successfully immobilized within a porous polymeric monolithic flow reactor. rsc.orgworktribe.com This system demonstrated excellent recyclability, high stability with negligible metal leaching over extended use, and good turnover numbers in various redox reductions. rsc.orgworktribe.com Such monolith-based systems highlight a strategic approach to catalyst design for efficient and sustainable chemical synthesis. acs.org

Electrocatalysis Driven by this compound Precursors

This compound is a cornerstone precursor for the synthesis of iridium-based electrocatalysts, which are vital for numerous electrochemical applications, including energy storage and conversion. safina.eusmolecule.comchemimpex.com These catalysts are particularly crucial for the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production. safina.eursc.orgnih.govresearchgate.net The compound's versatility allows for the creation of various catalytic forms, from nanoparticles to single-atom catalysts. safina.eusigmaaldrich.com

Iridium-Based OER Electrocatalysts Derived from this compound
CatalystSupport/StructureElectrolyteKey Performance MetricReference
Evolved Au–Ir CatalystCarbon Paper0.1 M HClO₄Overpotential of ~351 mV at 10 mA/cm² acs.org
Ir Single Atom Catalyst (Ir₁–Ni(OH)₂)Nickel HydroxideNot specifiedEnhances the catalytic efficiency of the OER. safina.eu
IrSA-VO-CoNiO₂Oxygen vacancy-modified CoNiO₂Not specifiedOperates via a more advanced lattice oxygen oxidation (LOM) pathway. rsc.org
Ir NanoparticlesChiral Ligand FunctionalizedNot specified85% enhancement in activity at 1.55 V vs RHE compared to unfunctionalized. nih.gov

Understanding the OER mechanism on iridium-based catalysts is crucial for designing more efficient materials. nih.gov Two primary mechanisms are widely discussed: the Adsorbate Evolution Mechanism (AEM) and the Lattice Oxygen Mechanism (LOM). rsc.orgsciopen.com

The Adsorbate Evolution Mechanism (AEM) is the conventional pathway where the reaction proceeds through the adsorption of oxygen-containing intermediates (*OH, *O, *OOH) on a single metal active site on the catalyst surface. nih.govresearchgate.net The catalytic cycle is driven by the redox activity of the iridium center. researchgate.net

The Lattice Oxygen Mechanism (LOM) offers an alternative, often more efficient, pathway. oaepublish.com In the LOM, oxygen atoms from the catalyst's own lattice structure participate directly in the O-O bond formation and subsequent O₂ evolution. researchgate.netoaepublish.comacs.org This mechanism can lower the reaction's energy barrier and accelerate the reaction rate. oaepublish.com However, the participation of lattice oxygen has also been correlated with faster catalyst degradation and dissolution. rsc.orgacs.org For instance, hydrous iridium oxide contains –IrIII-OOH species that can directly contribute to oxygen evolution from the lattice, leading to faster degradation compared to rutile IrO₂. rsc.org Some advanced catalysts, like Ir single-atom catalysts on specific supports, are designed to leverage the LOM pathway for enhanced activity. rsc.org

The catalytic activity of iridium-based materials for the OER is profoundly influenced by the oxidation state of iridium and its local coordination environment. safina.euacs.org During the OER, iridium cycles through various oxidation states. In situ X-ray absorption spectroscopy studies have shown the co-existence of Ir(III) and Ir(V) states at the potentials where OER occurs. nih.govrsc.org Other studies suggest that the applied potential drives the formation of Ir(V) species and electron-deficient oxygen sites that are responsible for water activation. mpg.de

The coordination of iridium atoms within the catalyst structure is also critical. Amorphous or hydrated iridium oxides often exhibit higher OER activity than their crystalline rutile counterparts. nih.gov This enhanced activity is attributed to a more flexible structure and the presence of mixed iridium oxidation states (e.g., Ir(III)/Ir(IV)) and a higher concentration of surface hydroxyl groups. nih.gov The introduction of different cations into iridium-based mixed oxides can precisely tune the coordination environment, distances, and oxidation state of the Ir active sites, potentially leading to enhanced OER activity. acs.org For example, the presence of certain oxygen bridging groups (μ₁-O/μ₂-O) can promote the OER by creating an electrophilic character at the active site, which lowers the barrier for the rate-limiting O–O coupling step. acs.org However, these same structural features may also increase the rate of catalyst dissolution. acs.org

Hydrogen Evolution Reaction (HER) Electrocatalysis

Iridium-based materials derived from precursors like this compound are also effective for the hydrogen evolution reaction (HER), the cathodic half-reaction in water electrolysis. nih.govrsc.org Researchers have developed coordination-engineered iridium nanoclusters on N,S-doped graphene (Ir-NSG) that function as a pH-universal bifunctional electrocatalyst for both HER and OER. nih.gov

These Ir-NSG catalysts demonstrate remarkable HER activity across different pH levels. nih.gov The enhanced performance is attributed to an optimized hydrogen binding energy (HBE). nih.gov For instance, in a neutral 1 M PBS solution, the Ir-NSG catalyst exhibited a superior HBE of -0.146 eV, which is weaker than that of the commercial Pt/C catalyst, facilitating the hydrogen desorption step. nih.gov This leads to improved intrinsic activity for the HER. nih.gov

Single-atom catalysts, such as iridium single atoms anchored on N-doped carbon, have also been developed as robust electrocatalysts for the HER. rsc.org These advanced materials are crucial for coupling the HER with thermodynamically favorable anodic reactions, like the hydrazine oxidation reaction (HzOR), to improve the energy efficiency of large-scale hydrogen production. rsc.org

Table 2: Performance of Iridium-Based HER Electrocatalysts
CatalystElectrolyteKey Performance MetricValueReference
Ir-NSG1 M PBS (Neutral)Hydrogen Binding Energy (HBE)-0.146 eV nih.gov
Pt/C1 M PBS (Neutral)Hydrogen Binding Energy (HBE)-0.206 eV (Pt(110)), -0.295 eV (Pt(100)) nih.gov
Ir-NSG1 M PBS (Neutral)Voltage for 10 mA cm⁻² (Overall Water Splitting)1.53 V nih.gov
Ir-NSG0.1 M HClO₄ (Acidic)Voltage for 10 mA cm⁻² (Overall Water Splitting)1.42 V nih.gov
Ir-NSG1 M KOH (Alkaline)Voltage for 10 mA cm⁻² (Overall Water Splitting)1.45 V nih.gov

Applications in Advanced Energy Storage Systems, Including Redox Flow Batteries

This compound is a key precursor material in the development of advanced energy storage systems, most notably in Vanadium Redox Flow Batteries (VRFBs). safina.eusmolecule.com VRFBs are a promising technology for large-scale energy storage, relying on the reversible electrochemical reactions of vanadium ions. safina.eu

The compound is used to fabricate iridium-decorated graphene electrodes. safina.eusigmaaldrich.com These iridium-based catalysts enhance the efficiency and stability of the electrodes by facilitating the electrochemical reactions central to the battery's operation. safina.eusmolecule.com The resulting decorated electrodes show improved performance, contributing to the development of more durable and efficient energy storage systems. safina.eu The use of this compound as a precursor allows for the synthesis of catalysts that improve the performance of these batteries, highlighting its importance in modern materials science for energy storage. smolecule.comchemimpex.comchemimpex.com

Research in Photocatalytic Systems Involving this compound

Iridium complexes, often synthesized from iridium chloride hydrate precursors, are significant in the field of photocatalysis, particularly for solar-driven hydrogen production through water splitting. nih.govshimadzu.com These complexes can act as highly efficient photosensitizers, absorbing visible light and initiating the chemical reactions required for hydrogen generation. nih.govresearchgate.net

One area of research focuses on the development of water-soluble iridium photocatalysts. nih.gov For example, a permanently charged iridium(III) complex was synthesized and demonstrated to be highly soluble in water, enabling peptide and protein modification under physiologically relevant conditions. nih.gov In another study, iridium(III) complexes featuring various anchoring units were synthesized from iridium(III) chloride hydrate to act as photosensitizers for light-driven hydrogen production. nih.gov The photocatalytic performance was evaluated by measuring hydrogen generation from an aqueous solution under blue LED illumination, demonstrating the potential of these systems. nih.gov

Evaluation systems have been developed to accurately measure the quantum yield of these photocatalytic reactions. shimadzu.com One such system used an iridium complex with coumarin (B35378) ligands as a photosensitizer and found a significantly higher quantum yield compared to previous studies, showcasing the progress in designing efficient photocatalytic systems. shimadzu.com

Rational Catalyst Design and Engineering Principles for this compound

The rational design of catalysts derived from this compound is crucial for optimizing their performance in various applications. nih.govsciopen.com Key principles involve the strategic modification of ligands and the tuning of the electronic structure and coordination environment of the iridium center. nih.govsciopen.comacs.org

The ligand system surrounding the iridium active site plays a pivotal role in determining the catalyst's activity and stability. sciopen.comacs.org By systematically altering the ligands, researchers can enhance catalytic performance. acs.org For instance, in water oxidation catalysis, iridium complexes with more electron-donating ligands have been shown to exhibit higher activity. acs.org The design of chiral N-heterocyclic carbene (NHC)–iridium catalysts has led to highly active and selective systems for reactions like intramolecular hydroamination. rsc.org

Modifying the electronic structure and coordination environment of the iridium center is a powerful strategy for enhancing catalytic activity. nih.govsciopen.com Adjusting the electronic structure can lower energy barriers for reactions, rebuild the active center, and provide optimal adsorption energies for reaction intermediates. sciopen.com

One method involves creating alloys or doping with other metals. The synergistic effect between iridium and other metals can adjust the electronic structure and the binding energy of intermediates, leading to better activity and stability. sciopen.com For example, in the Ir-NSG catalyst, the coordination of iridium with nitrogen and sulfur atoms modulates its electronic structure, optimizing adsorption energies for HER and OER intermediates. nih.gov

The coordination environment can also be altered during the synthesis or reaction process. Studies have shown that the solvent can act as a reducing agent and a ligand, changing the iridium ion's coordination sphere. nih.gov For example, the reaction of hexachloroiridate(IV) ions in acetone (B3395972) can lead to the formation of [IrCl₅(Me₂CO)]⁻, which can then react with DMSO to form a new iridium(IV) complex with a different coordination environment. nih.gov This demonstrates how the local environment around the iridium atom can be engineered to create catalysts with specific properties. nih.gov Furthermore, the deprotonation of ligands in response to pH changes can dramatically alter the electronic properties at the metal center, leading to enhanced catalytic rates for water oxidation. acs.org

Catalyst Regeneration and Deactivation Studies of this compound Systems

Catalysts derived from this compound, while highly effective, are susceptible to deactivation over time, which diminishes their catalytic activity and limits their industrial applicability. Understanding the mechanisms behind this deactivation is crucial for developing strategies to regenerate the catalyst and extend its operational lifetime. Research has identified several key pathways through which these iridium-based catalytic systems lose their efficacy, including poisoning, sintering, fouling, and the formation of inactive iridium species.

Deactivation Mechanisms

The deactivation of iridium catalysts is highly dependent on the reaction conditions and the specific catalytic system. Common mechanisms include:

Poisoning: This occurs when species present in the reaction mixture strongly adsorb to the active iridium centers, blocking access for the reactants. In the racemization of chiral amines, for example, ammonia (B1221849) or methylamine (B109427) generated as byproducts can coordinate tightly to the iridium center, inhibiting its catalytic turnover. whiterose.ac.ukresearchgate.net Similarly, in formic acid dehydrogenation, ligand dissociation can be followed by hydrogen poisoning. pku.edu.cn The presence of residual elements from the precursor, such as chlorine, can also have a detrimental effect on catalyst performance and stability. mdpi.comualberta.ca

Fouling: The deposition of carbonaceous materials, or "coke," on the catalyst surface is a frequent cause of deactivation, particularly in hydrocarbon conversion reactions. google.com These deposits physically block the active sites and pores of the catalyst, preventing reactants from reaching them. mdpi.comgoogle.com

Formation of Inactive Species: During a catalytic cycle, the active iridium species can be converted into stable, catalytically inactive complexes. For instance, in certain hydrogenation reactions, active catalysts can form inactive dimeric Ir(III) dihydride complexes or trinuclear iridium clusters after the substrate is fully consumed. diva-portal.orgscispace.com The oxidation of the active iridium metal to iridium oxide (IrO₂) has also been reported as a deactivation pathway, causing a decline in catalytic activity. researchgate.net

Ligand Degradation: In systems employing complex iridium-ligand catalysts, the organic ligand itself can be a point of failure. Ligand oxidation or functionalization by radical species during the reaction can alter the electronic and steric properties of the catalyst, leading to its deactivation. dtu.dkrsc.org

Leaching: For heterogeneous catalysts, the active iridium metal can sometimes detach from its solid support and dissolve into the reaction medium, a process known as leaching. This results in a permanent loss of the active component from the catalytic system. dtu.dk

The following table summarizes key research findings on the deactivation of iridium-based catalysts.

Catalytic System/ReactionDeactivation MechanismResearch Findings
Chiral Amine RacemizationPoisoningDeactivation is caused by the coordination of methylamine, a byproduct of imine hydrolysis, to the iridium center, which blocks the catalytic turnover. whiterose.ac.ukresearchgate.net
Formic Acid DehydrogenationLigand Dissociation & Hydrogen PoisoningUnder pressure, ligand dissociation and subsequent hydride coordination are identified as the primary deactivation pathways. pku.edu.cn
Alcohol OxidationSintering & LeachingThe primary deactivation pathway involves the aggregation of iridium nanoparticles and the loss of iridium from the support material. dtu.dkacs.org
Hydrazine DecompositionSintering & OxidationHigh temperatures lead to the aggregation of small iridium grains (sintering) and the transformation of iridium into less active iridium oxide. mdpi.comresearchgate.net
Hydrogenation ReactionsFormation of Inactive ClustersCatalysts can form dimeric Ir(III) dihydride complexes and eventually irreversible, inactive trinuclear iridium clusters. diva-portal.orgscispace.com
Photoredox CatalysisLigand FunctionalizationThe photocatalyst undergoes rapid in situ functionalization through radical addition to the ligand, leading to deactivation. rsc.org
Hydrocarbon ConversionFouling (Coking)Carbonaceous residues deposit on the catalyst surface, covering the active sites and reducing activity. google.com

Catalyst Regeneration

Several strategies have been developed to reverse deactivation and restore the catalytic activity of spent iridium catalysts. The choice of method depends on the specific deactivation mechanism.

Chemical Treatment: For catalysts deactivated by poisoning, chemical treatments can be effective. For instance, a catalyst deactivated by amine coordination was partially reactivated by treatment with hydroiodic acid, which presumably removes the poisoning species. whiterose.ac.ukresearchgate.net

Oxidative Treatment: Fouling by carbonaceous deposits can often be reversed by controlled oxidation. Burning the coke off the catalyst surface by treating it with an oxygen-containing gas at high temperatures (e.g., 300-600°C) can regenerate the active sites. google.com

Reagent Addition: In cases where inactive dimers or clusters are formed, the addition of a specific reagent can revert them to the active catalytic species. The addition of 1,5-cyclooctadiene (B75094) (COD) has been shown to successfully regenerate the original precatalyst from inactive dimeric Ir(III) dihydride complexes. scispace.com In some systems, adding an excess of the ligand during the reaction can suppress deactivation pathways and increase the catalyst's lifetime. pku.edu.cn

Recovery and Reuse Protocols: For heterogeneous catalysts, a simple physical recovery and cleaning process can be sufficient for reuse. Iridium nanoparticles on a graphene support used for alcohol oxidation were recovered by filtration, washing with deionized water and dichloromethane, and drying, allowing for multiple recycling rounds. acs.org

The table below outlines research on the regeneration of iridium catalyst systems.

Deactivation MechanismRegeneration MethodReported Effectiveness
Amine PoisoningTreatment with dilute hydroiodic acidPartial recovery of activity (~25%) was observed after treating the spent catalyst. researchgate.net
Formation of Inactive DimersAddition of 1,5-cyclooctadiene (COD)The original precatalyst was regenerated from the inactive hydride complex and could be isolated in 60-70% yield, showing the same activity and enantioselectivity. scispace.com
Carbonaceous Deposits (Coking)Controlled oxidation with oxygenBurning the deposits at 300-600°C is a standard industrial procedure to restore catalyst activity. google.com
General Deactivation in Alcohol OxidationFiltration, washing, and dryingThe recovered catalyst was reused in subsequent catalytic cycles without further regeneration treatment, maintaining high conversion for several runs. acs.org

Advanced Materials Science and Engineering with Iridium Iv Chloride Hydrate

Sensor Development and Their Diverse Applications

pH Sensor Development Based on Iridium Oxide

Iridium oxide is one of the most reliable materials for the fabrication of solid-state pH sensors, offering a significant advantage over traditional glass electrodes in terms of miniaturization, mechanical robustness, and wide operating temperature range. The pH sensing mechanism of iridium oxide is based on the reversible redox transition between its different oxidation states, which involves the exchange of protons with the surrounding electrolyte.

A common and effective method for fabricating iridium oxide pH sensors is electrodeposition . Anodically electrodeposited iridium oxide films (AEIROF) can be grown on various conductive substrates, such as platinum or gold, from a solution containing an iridium chloride precursor. This method allows for the creation of a hydrated, porous iridium oxide layer that exhibits a rapid and sensitive response to pH changes. The open-circuit potential of these electrodes varies linearly with the pH of the solution. The sensitivity of electrochemically grown iridium oxide films can range from -60 to -80 mV/pH, a phenomenon sometimes referred to as a "super-Nernstian" response. This high sensitivity is attributed to the acidic character of the porous hydrous oxyhydroxide film in conjunction with its redox behavior. The response time of these sensors is largely dependent on the film thickness, varying from as fast as 40 milliseconds to 0.35 seconds.

Other fabrication techniques for iridium oxide pH sensors include sputter deposition and thermal oxidation . Sputtered iridium oxide films (SIROF) are typically non-hydrated and exhibit a near-Nernstian response of approximately 60 mV/pH. Thermal decomposition of a dip-coated film of IrCl₃·3H₂O at around 450°C is another method to produce iridium oxide for pH sensing. The long-term stability of iridium oxide pH sensors is a key advantage; for instance, a pre-oxidized film in a pH 4.01 buffer solution has shown a low drift of about 0.3 mV/h.

Table 4: Performance Characteristics of Iridium Oxide pH Sensors

Fabrication Method Typical Sensitivity (mV/pH) Response Time Key Features
Anodic Electrodeposition (AEIROF) -60 to -80 (Super-Nernstian) 40 ms (B15284909) - 0.35 s Hydrated, porous film; high sensitivity
Sputter Deposition (SIROF) ~ -60 (Near-Nernstian) Fast Non-hydrated film; good linearity and reversibility
Thermal Decomposition of IrCl₃·3H₂O N/A N/A Simple fabrication method
Oxidation in Carbonate Melt N/A N/A Produces a uniform, "drift-free" oxide layer

Design and Performance of Electrochemical Sensor Architectures

The exceptional electrocatalytic properties of iridium oxide nanoparticles and films are harnessed in the design of a wide array of electrochemical sensors for the detection of various analytes beyond protons. These sensors often employ a three-electrode system, with the iridium oxide-modified electrode serving as the working electrode.

Non-enzymatic Glucose Sensors: Iridium oxide nanomaterials have been successfully utilized for the direct, non-enzymatic detection of glucose. For example, iridium oxide nanofibers, produced by electrospinning a solution of iridium tetrachloride and polyvinylpyrrolidone (B124986) followed by calcination, can be modified onto a glassy carbon electrode. These sensors operate based on the direct oxidation of glucose at the surface of the iridium oxide. Amperometric measurements show a repeatable response to glucose oxidation at a potential of 0.68 V. This approach circumvents the stability issues associated with enzyme-based glucose sensors.

Hydrogen Peroxide and Neurotransmitter Sensors: Iridium oxide-based electrodes are also effective for the detection of hydrogen peroxide, a key analyte in many biological processes and a byproduct of several enzymatic reactions. This capability makes them suitable for the development of enzymatic biosensors. For instance, by immobilizing an enzyme like glucose oxidase on an iridium oxide electrode, a highly sensitive glucose sensor can be created where the detection is based on the electrochemical response to the enzymatically generated hydrogen peroxide. Similarly, iridium oxide-based microprobes have been developed for the rapid detection of neurotransmitters like glutamate (B1630785).

Immunosensors: Electrochemically grown iridium oxide thin films can serve as a porous, three-dimensional matrix for the immobilization of antibodies, leading to the development of novel immunosensors. The high surface area of the iridium oxide matrix allows for high antibody loading, enhancing the sensitivity of the sensor. For example, an immunosensor for the detection of human transferrin has been developed by immobilizing anti-transferrin antibodies within an iridium oxide matrix. The detection is typically achieved through an enzyme-linked immunoassay, where the enzymatic product is detected amperometrically at the iridium oxide electrode.

The design of these sensors often involves the integration of iridium oxide with other advanced materials. For instance, composite materials of hydrous iridium oxide with carbon nanotubes and conducting polymers have been used to create pH-selective electrodes with enhanced electrical capacitance and stability. The addition of carbon nanotubes can increase the capacitance up to 400 µF, while the conducting polymer can improve the hydrophobicity and stability of the potentiometric response.

Table 5: Examples of Iridium Oxide-Based Electrochemical Sensors

Sensor Type Analyte Key Design Feature Detection Principle Performance Metric(s)
Non-Enzymatic Sensor Glucose IrO₂ nanofibers on a glassy carbon electrode Direct oxidation of glucose Repeatable amperometric response at 0.68 V
Biosensor Glutamate Enzymatic glutamate sensing electrodes with an on-probe IrOx reference electrode Amperometric detection of enzymatic products Detection of physiologically relevant glutamate concentrations
Immunosensor Human Transferrin Anti-transferrin immobilized in an IrOx matrix Amperometric detection of enzyme-linked immunoassay product Dose-response behavior for transferrin concentrations of 100-600 ng/ml
Composite pH Sensor H⁺ Hydrous IrO₂ with carbon nanotubes and a conducting polymer Potentiometric Linear response in a wide pH range (2-11), low potential drift (0.036 mV/h)

Research in Iridium Oxide-Based Gas Sensorssigmaaldrich.com

Iridium(IV) chloride hydrate (B1144303) serves as a crucial precursor in the synthesis of iridium oxide (IrO₂), a material demonstrating significant promise in the field of gas sensing. safina.eunih.gov Research has focused on leveraging the unique properties of iridium oxide to develop sensitive and selective gas sensors for various harmful gases.

One area of investigation involves the use of iridium oxide nanoparticles to enhance the gas sensing capabilities of other materials. For instance, multi-wall carbon nanotubes decorated with iridium oxide nanoparticles (IrOₓ-MWCNTs) have shown improved performance in detecting nitrogen dioxide (NO₂) and ammonia (B1221849) (NH₃) compared to undecorated carbon nanotubes. mdpi.comresearchgate.net These composite materials exhibit higher and more stable responses, with optimal operating temperatures being a key factor in their performance. mdpi.comresearchgate.net The enhanced sensing mechanism is attributed to the catalytic activity of the iridium oxide nanoparticles. researchgate.net

Thin films of iridium oxide are also being explored for their gas sensing properties. Sputtered iridium-oxide thin films have demonstrated sensitivity to NO₂ at relatively low operating temperatures of 130°C. mdpi.com A 20-nm-thick iridium-oxide film showed a significant change in its work function upon exposure to 5-ppm NO₂, indicating its potential for use in work function-based gas sensors. mdpi.com Notably, these films exhibited minimal cross-sensitivity to other gases like hydrogen (H₂), carbon monoxide (CO), and chlorine (Cl₂), although some sensitivity to ammonia was observed. mdpi.com The promising results from these films have led to their incorporation into hybrid suspended gate field effect transistor (HSGFET) structures for the development of FET-type NO₂ sensors. mdpi.com

Below is a data table summarizing the performance of iridium oxide-based gas sensors from various research findings:

Sensing MaterialTarget GasOperating Temperature (°C)Key Findings
IrOₓ-decorated MWCNTsNO₂, NH₃VariedEnhanced sensitivity, stability, and reproducibility compared to bare MWCNTs. mdpi.comresearchgate.net
20-nm IrO₂ thin filmNO₂130Work function change of ~100 mV on exposure to 5-ppm NO₂. mdpi.com
100-nm IrO₂ thin filmNO₂, H₂, CO, Cl₂, NH₃130Negligible cross-sensitivity to H₂, CO, and Cl₂. mdpi.com

Electronic and Optical Material Applicationsmdpi.comsamaterials.comchemimpex.comresearchgate.net

Iridium(IV) chloride hydrate is a key starting material for producing iridium oxide (IrO₂) thin films and nanostructures for a range of electronic and optical applications. chemimpex.com The electronic and optical properties of iridium oxide can be tailored by controlling the synthesis conditions, making it a versatile material for advanced devices.

Iridium oxide is known for its metallic-like conductivity, a rare characteristic among metal oxides. samaterials.com This high electrical conductivity makes it suitable for use as an electrode material in various electrochemical devices. For example, iridium oxide thin films are investigated as bottom electrodes and thermal barrier layers for memory devices that use capacitor dielectrics like (Ba,Sr)TiO₃ or (Pb,Zr)TiO₃. The electrical conductivity of IrO₂ films can be influenced by the deposition temperature, with higher temperatures generally leading to lower resistivity. For instance, IrO₂ films prepared by laser ablation at 873 K exhibited a high electrical conductivity of 37 x 10⁻⁸ Ω·m at room temperature. In contrast, films prepared at room temperature initially show semiconductor-like behavior, which transitions to metallic behavior after heat treatment.

The optical properties of iridium oxide films are also dependent on their preparation and structure. The optical transmittance of IrO₂ thin films is influenced by their thickness and surface roughness. Generally, these films exhibit moderate transmittance, around 10% in the visible wavelength range of 300 to 800 nm. Iridium oxide also displays electrochromic properties, meaning its color can be changed by applying an electrical potential. samaterials.com In its reduced state (Ir(III)), iridium hydroxide (B78521) is transparent, while in its oxidized state (Ir(IV)), IrO₂ is a blue-black color. samaterials.com This transition is exploited in the development of electrochromic devices and smart windows.

The following table summarizes key electronic and optical properties of iridium oxide thin films from different studies:

Preparation MethodSubstrate Temperature (K)Electrical Conductivity (Ω·m)⁻¹Resistivity (Ω·m)Optical Transmittance (%)
Laser Ablation8732.7 x 10⁶37 x 10⁻⁸~10 (at 300-800 nm)
Laser Ablation7231.15 x 10⁶87 x 10⁻⁸-
Laser Ablation5736.2 x 10⁵161 x 10⁻⁸-
Spray Pyrolysis723---

Computational and Theoretical Investigations of Iridium Iv Chloride Hydrate Reactivity

Density Functional Theory (DFT) Studies of Iridium(IV) Chloride Hydrate (B1144303) Systems

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Iridium(IV) chloride hydrate, DFT studies are crucial for understanding the geometry, stability, and electronic properties of various hydrated and hydrolyzed iridium species that exist in solution.

While direct DFT studies exclusively focused on crystalline this compound are not extensively reported in the literature, the principles of DFT have been widely applied to understand the behavior of iridium complexes in catalytic processes. For this compound, DFT calculations can predict the structures and relative energies of a series of aquated iridium(IV) chloride complexes, such as [IrCl4(H2O)2], [IrCl5(H2O)]^-, and their hydrolysis products. These calculations are fundamental to understanding the initial steps of its reactivity in aqueous solutions, which often involve ligand exchange reactions where water molecules from the hydration sphere replace chloride ions.

Research findings from DFT studies on related iridium systems suggest that the coordination environment significantly influences the electronic properties and, consequently, the reactivity of the iridium center. For instance, the substitution of chloride ligands with water molecules can alter the redox potential of the Ir(IV)/Ir(III) couple and the lability of the remaining ligands. This is a critical aspect of its role as a catalyst precursor, as the formation of the active catalytic species often requires the dissociation of one or more ligands.

A representative DFT calculation would involve optimizing the geometry of various [IrClx(H2O)y]^(4-x) species to determine their most stable conformations. Subsequent frequency calculations can confirm these as true minima on the potential energy surface and provide vibrational data that could be correlated with experimental spectroscopic measurements.

Table 1: Representative DFT-Calculated Properties of this compound Species

SpeciesPoint Group SymmetryIr-Cl Bond Length (Å)Ir-O Bond Length (Å)Relative Energy (kcal/mol)
[IrCl6]^2-Oh2.35-0.0
[IrCl5(H2O)]^-C4v2.36 (avg)2.10+5.2
cis-[IrCl4(H2O)2]C2v2.37 (avg)2.12 (avg)+9.8
trans-[IrCl4(H2O)2]D4h2.372.11+9.5

Note: The data in this table is illustrative and represents typical values expected from DFT calculations on such systems.

Molecular Dynamics Simulations and Reaction Pathway Modeling

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules and ions in solution over time. For this compound, MD simulations can model the dissolution process, the interactions of the iridium complex with the solvent, and the dynamics of ligand exchange reactions. These simulations provide a temporal dimension to the static picture offered by DFT calculations.

By employing a suitable force field or using ab initio molecular dynamics (AIMD), it is possible to simulate the behavior of an Iridium(IV) chloride species in a box of water molecules. Such simulations can reveal the structure of the hydration shells around the complex, the residence time of water molecules in the first coordination sphere, and the mechanism of water-chloride exchange. This information is vital for understanding how the precursor complex transforms into a catalytically active species under reaction conditions.

Reaction pathway modeling, often performed in conjunction with DFT calculations, can be used to map out the energy landscape of specific reactions involving this compound. For example, the hydrolysis of the iridium complex, a key step in the formation of iridium oxide nanoparticles, can be modeled to identify the transition states and calculate the activation energy barriers for each step. Experimental studies have shown that the formation of iridium nanoparticles from IrCl4 proceeds via IrxCly complexes, and computational modeling can provide detailed mechanistic insights into this transformation. dtu.dkresearchgate.netku.dkresearchgate.netchemrxiv.org

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of [IrCl4(H2O)2] in Aqueous Solution

ParameterValue
Simulation Time10 ns
Temperature298 K
Pressure1 atm
Average First Solvation Shell Radius3.5 Å
Water Residence Time in First Solvation Shell50 ps
Chloride Ligand Exchange Rate1 x 10^8 s^-1

Note: This data is representative of what could be obtained from an MD simulation and is for illustrative purposes.

Theoretical Prediction of Catalytic Mechanisms and Intermediate States

A primary application of computational chemistry in the study of this compound is in the prediction of catalytic mechanisms. As a precursor, this compound is used in a variety of catalytic reactions, including hydrogenation and oxidation processes. safina.eu Theoretical studies can elucidate the entire catalytic cycle, identifying the active catalyst, intermediate species, and transition states.

For instance, in a catalytic hydrogenation reaction, this compound would first be reduced in situ to a lower oxidation state, typically Ir(III) or Ir(I), which then becomes the active catalyst. DFT calculations can be employed to investigate the feasibility of different reduction pathways and to characterize the structure of the resulting active species. Once the active catalyst is formed, the subsequent steps of the catalytic cycle, such as oxidative addition of H2, substrate coordination, migratory insertion, and reductive elimination, can be modeled.

While specific theoretical predictions for catalysts derived directly from this compound are not abundant, the methodologies have been successfully applied to a wide range of iridium-catalyzed reactions, providing a framework for future computational investigations of this important precursor.

Coordination Chemistry of Iridium Iv Chloride Hydrate Complexes

Formation of Complexes with Diverse Ligand Systems

Iridium(IV) chloride, typically in the form of hexachloroiridic acid hexahydrate (H₂IrCl₆·6H₂O), is a common starting material for synthesizing various iridium(IV) and iridium(III) complexes. acs.org The [IrCl₆]²⁻ anion is a potent one-electron oxidizing agent, and its facile reduction to [IrCl₆]³⁻ is often coupled with the coordination of new ligands, which can sometimes also act as reducing agents. acs.org

The formation of complexes from iridium(IV) chloride hydrate (B1144303) can proceed through several pathways, including direct ligand substitution or reduction followed by coordination. For instance, dissolving H₂IrCl₆·6H₂O in acetone (B3395972) leads to the spontaneous formation of the Ir(IV) monoacetone complex, [IrCl₅(Me₂CO)]⁻, over time. acs.org This intermediate can then be used to synthesize other complexes. The addition of dimethyl sulfoxide (B87167) (DMSO) to this acetone solution results in the immediate precipitation of the novel Ir(IV) complex, [H(dmso)₂][IrCl₅(dmso-κO)]. acs.org

While Ir(IV) is a key starting point, many stable and synthetically important iridium complexes feature the Ir(III) oxidation state. Hydrated iridium(III) chloride is frequently used to prepare a variety of organometallic and coordination compounds. wikipedia.orgnih.gov The synthesis of many iridium(III) complexes begins with the reaction of iridium(III) chloride hydrate with the desired ligand. nih.gov This can lead to the formation of dichloro-bridged iridium(III) dimers, which are valuable intermediates for creating a broader range of complexes. nih.govnih.gov For example, cyclometalated iridium(III) dimers can be reacted with various ligands, such as 2,2′-bipyridine derivatives, to synthesize new complexes. nih.gov

The versatility of iridium chloride hydrates as precursors is demonstrated by the wide range of ligand systems that can be incorporated. These include:

Simple Solvents: Acetone and dimethyl sulfoxide can coordinate directly to the Ir(IV) center. acs.org

Nitrogen-based Ligands: Ammonia (B1221849), pyridine (B92270), 2,2′-biimidazole (H₂biim), 2-(2′-pyridyl)benzimidazole (PyBIm), and di-2-pyridylketone (py₂CO) are used to form various Ir(III) complexes. wikipedia.orgmdpi.com

Organometallic Ligands: Cyclopentadienyl (B1206354) ligands and cyclometalated ligands like 2-phenylpyridine (B120327) (ppy) are used to create half-sandwich and other organometallic Ir(III) complexes. nih.govmdpi.com

Phosphine (B1218219) Ligands: Triphenylphosphine (PPh₃) is a key ligand in the synthesis of well-known complexes such as Vaska's complex from hydrated iridium(III) chloride. wikipedia.org

The table below summarizes the formation of various iridium complexes from iridium chloride hydrate precursors.

PrecursorLigand(s)Resulting Complex TypeOxidation State
H₂IrCl₆·6H₂OAcetone, DMSO[IrCl₅(dmso-κO)]⁻Iridium(IV)
IrCl₃(H₂O)₃CO, PPh₃trans-[IrCl(CO)(PPh₃)₂] (Vaska's complex)Iridium(I)
IrCl₃(H₂O)₃2-Phenylpyridine (ppy)Dichloro-bridged Ir(III) dimerIridium(III)
IrCl₃(H₂O)₃di-2-pyridylketone (py₂CO)[IrCl₄(py₂CO)]⁻Iridium(III)
(NH₄)₂[IrCl₆]N/A (reduction)Iridium MetalIridium(0)

Structural Elucidation of Iridium(IV) and Iridium(III) Chloride Hydrate Complexes

The structures of iridium complexes derived from chloride hydrates are determined using a combination of spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction provides definitive information on the coordination geometry, bond lengths, and angles. For both Ir(III) and Ir(IV) complexes, a common geometry is a slightly distorted octahedron. mdpi.com

For example, the structural analysis of tetrachloridoiridium(III) complexes with chelating ligands like 2,2′-biimidazole reveals an octahedral environment around the iridium ion, built by the bidentate organic ligand and four chloride anions. mdpi.com Similarly, anhydrous iridium(III) chloride itself features iridium ions occupying the octahedral interstices of a chloride lattice. wikipedia.org In the case of the Ir(IV) complex K₃[IrCl₆], X-ray studies show a mean Ir-Cl bond length of 236.8 pm. researchgate.net

A variety of spectroscopic methods are employed to characterize these complexes in solution and the solid state:

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁵N NMR spectroscopy are used to determine the structure and environment of the organic ligands coordinated to the iridium center. nih.govmdpi.com

UV-Visible Spectroscopy (UV-Vis): This technique is used to study the electronic transitions within the complexes. Iridium(III) complexes typically show intense intraligand π–π* transition bands at lower wavelengths and moderate metal-to-ligand charge transfer (MLCT) bands at higher wavelengths. nih.gov The formation of specific Ir(IV) complexes, such as [IrCl₅(Me₂CO)]⁻, can be monitored by the appearance of characteristic absorption bands (e.g., at λₘₐₓ = 450 nm). acs.org

Electron Paramagnetic Resonance (EPR): EPR spectroscopy is particularly useful for studying paramagnetic Ir(IV) complexes (a d⁵ ion) and can be used to monitor reactions involving changes in the iridium coordination sphere. acs.org

Mass Spectrometry (MS): Time-of-flight mass spectrometry (TOF-MS) is used to confirm the chemical structures and molecular weights of the synthesized complexes. nih.gov

The table below details the techniques used for the structural elucidation of selected iridium complexes.

Complex TypeTechnique(s) UsedKey Structural Findings
Tetrachloridoiridium(III) complexesX-ray Diffraction, NMR, FTIR, UV-VisSlightly distorted octahedral geometry. mdpi.com
Ir(IV) pentachloride monoacetone complexUV-Vis, EPR SpectroscopyFormation monitored by characteristic UV-Vis absorption and changes in EPR spectra. acs.org
Iridium(III) solvent complexesNMR, TOF-MS, UV-VisIdentification of chemical structures and analysis of electronic transitions (MLCT). nih.gov
K₃[IrCl₆]Single-crystal X-ray DiffractionMean Ir-Cl bond length of 236.8 pm. researchgate.net

Influence of Ligand Environment on Iridium Oxidation States and Reactivity

The ligand environment has a profound impact on the electronic properties, preferred oxidation state, and subsequent reactivity of the iridium center. nih.gov By altering the ligand system, it is possible to tune the characteristics of the complex for specific applications, such as catalysis. nih.gov Redox-active ligands, in particular, can play a non-spectator role, participating in electron transfer processes and stabilizing unusual oxidation states. nd.edu

The electronic nature of the ligands directly influences the electron density at the iridium metal center. This effect can be observed using techniques like X-ray photoelectron spectroscopy (XPS). For instance, in a series of molecular iridium catalysts, a clear relationship was found between the electronegativity of the ligands and the Ir 4f binding energy of the parent complexes. nih.gov A more electron-withdrawing picolinate (B1231196) ligand resulted in a lower electron density around the iridium ion and thus a slightly higher binding energy compared to a less electron-withdrawing ligand. acs.org

The ligand set also dictates the reactivity of the complex. The introduction of a cyclopentadienyl ligand to an Ir(III) center, for example, significantly increases the rate of ligand exchange compared to the typically inert [Ir(H₂O)₆]³⁺ ion. mdpi.com Furthermore, the ligand framework can mediate reactions involving the iridium center. In certain bis(iminoxolene)iridium(III) chloride complexes, reaction with oxygen atom transfer reagents does not lead to a stable iridium-oxo species but instead results in the formation of iridium alkoxide complexes derived from the oxidation of the ligand's own isopropyl groups. nd.edu This suggests the formation of a highly reactive, transient iridium-oxo intermediate that immediately engages in C-H activation on the ligand backbone. nd.edu

Ligand SystemInfluence on Iridium CenterObserved Effect
HydroxylpicolinatesModulates electron densityElectron-withdrawing ligands increase the Ir 4f binding energy. nih.govacs.org
Iminoxolene (redox-active)Delocalizes redox changesOne-electron redox steps are shared between the metal and the ligand. rsc.org
CyclopentadienylIncreases kinetic labilityEnhances the rate of ligand exchange at the Ir(III) center. mdpi.com
Bis(iminoxolene)Mediates reactivityEnables C-H activation of ligand side-chains via a transient Ir-oxo species. nd.edu

Advanced Analytical Techniques in Iridium Iv Chloride Hydrate Research

Spectroscopic Characterization of Reaction Intermediates and Products

Spectroscopic techniques are indispensable for elucidating the intricate details of reactions involving Iridium(IV) chloride hydrate (B1144303). They allow researchers to probe the electronic and structural changes that occur during chemical processes.

X-ray Absorption Spectroscopy (XAS) is a powerful tool for investigating the local atomic and electronic structure of iridium-containing species in various states. X-ray Absorption Near Edge Structure (XANES) provides information about the oxidation state and coordination geometry of the iridium center, while Extended X-ray Absorption Fine Structure (EXAFS) offers insights into the local atomic environment, including bond distances and coordination numbers.

In-situ XAS studies have been instrumental in tracking the formation of iridium nanoparticles from Iridium(IV) chloride precursors. mdpi.comjeremyjordan.me For instance, time-resolved XAS experiments can monitor the reduction of Ir(IV) and the subsequent nucleation and growth of iridium nanoparticles. mdpi.comjeremyjordan.me Analysis of the XANES region can reveal the evolution of the iridium oxidation state from +4 in the precursor to 0 in the metallic nanoparticles. mdpi.comjeremyjordan.me Simultaneously, EXAFS analysis can track the changes in the coordination environment, such as the replacement of chloride ligands with other solvent molecules or reducing agents, and the formation of Ir-Ir bonds as the nanoparticles grow. researchgate.net

One study investigating the formation of colloidal iridium nanoparticles from different iridium chloride precursors, including IrCl₄, employed in-situ X-ray total scattering with pair distribution function (PDF) analysis. mdpi.comjeremyjordan.meazooptics.commdpi.comresearchgate.net This technique revealed that the formation mechanism is highly dependent on the precursor salt. When using IrCl₄, metallic iridium nanoparticles form rapidly from IrₓClᵧ complexes. mdpi.comjeremyjordan.meazooptics.commdpi.com The analysis of the PDF can provide detailed structural information about reaction intermediates and the final nanoparticle products, as summarized in the table below.

ParameterObservationTechnique
Iridium Oxidation StateChanges from Ir(IV) to Ir(0) during nanoparticle formation.XANES
Coordination EnvironmentInitial octahedral coordination with six chlorine ligands in [IrCl₆]²⁻. The Ir-Cl distance can change upon reaction. researchgate.netEXAFS
Nanoparticle StructureFinal nanoparticles may exhibit non-bulk structures, such as decahedral and icosahedral geometries. mdpi.comjeremyjordan.meazooptics.commdpi.comPDF Analysis
Reaction IntermediateA binuclear complex with a bridging chlorine ligand has been identified in some reactions. researchgate.netTime-resolved XAS

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure and dynamics of molecules in solution. While direct mechanistic studies on Iridium(IV) chloride hydrate using NMR can be challenging due to the paramagnetic nature of Ir(IV), NMR is extensively used to characterize the diamagnetic Ir(III) and Ir(I) products that are often formed in reactions starting from this compound. Techniques such as ¹H and ¹³C NMR are routinely used to determine the structure of organic ligands coordinated to iridium centers and to identify the formation of new chemical species. ysxbcn.comresearchgate.netresearchgate.net

In mechanistic studies, NMR can be used to:

Identify and characterize reaction products: By comparing the NMR spectra of the reaction mixture to those of authentic samples, the final products of a reaction can be identified.

Detect and characterize reaction intermediates: In some cases, reaction intermediates are stable enough to be observed by NMR, providing direct evidence for a proposed reaction mechanism.

Monitor reaction kinetics: By acquiring NMR spectra at different time intervals, the rate of disappearance of reactants and the rate of appearance of products can be monitored, providing valuable kinetic data.

For example, in the study of iridium-catalyzed reactions, the coordination of ligands to the iridium center can be followed by observing changes in the chemical shifts and coupling constants of the ligand protons and carbons in the ¹H and ¹³C NMR spectra. The disappearance of signals corresponding to the starting materials and the appearance of new signals corresponding to the products allow for the elucidation of the reaction pathway.

UV-Visible (UV-Vis) spectroscopy is a widely used technique to monitor changes in the electronic structure of transition metal complexes, making it particularly useful for studying reactions involving changes in the oxidation state of iridium. The UV-Vis spectrum of an iridium complex is sensitive to the oxidation state of the iridium center, the nature of the coordinated ligands, and the coordination geometry.

For instance, the reduction of Ir(IV) to Ir(III) is accompanied by significant changes in the UV-Vis spectrum. These spectral changes can be used to monitor the progress of the reaction and to determine the reaction kinetics. In catalytic studies, UV-Vis spectroscopy can be employed to observe the formation of catalytically active species and to study the mechanism of catalyst activation. The technique is also valuable for investigating the reactivity of iridium complexes with various substrates.

The following table summarizes typical UV-Vis absorption features for different iridium oxidation states.

Iridium Oxidation StateTypical UV-Vis Absorption BandsElectronic Transition
Ir(IV)Visible region absorptions.Ligand-to-metal charge transfer (LMCT)
Ir(III)Typically less intense absorptions in the visible region compared to Ir(IV).d-d transitions, Metal-to-ligand charge transfer (MLCT)

Electron Microscopy for Material Characterization (e.g., TEM, SEM)

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are essential for characterizing the morphology, size, and structure of materials synthesized from this compound. These techniques are particularly crucial in the field of nanomaterial synthesis, where the properties of the material are highly dependent on its physical characteristics.

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the internal structure of materials. It is used to determine the size, shape, and crystallinity of nanoparticles. High-resolution TEM (HRTEM) can even visualize the atomic lattice of crystalline materials, providing information about crystal defects and surface structures.

In the context of catalysts prepared from this compound, TEM is used to assess the dispersion of iridium nanoparticles on a support material, while SEM is used to study the morphology of the catalyst support.

Atomic Force Microscopy (AFM) for Surface Morphological Studies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about the surface topography of a material. jeremyjordan.meazooptics.com It can be used to characterize the surface roughness, grain size, and other morphological features of thin films and other materials prepared from this compound. researchgate.net

AFM is particularly useful for:

Visualizing surface morphology at the nanoscale: AFM can provide images with sub-nanometer resolution, allowing for the detailed examination of surface features. jeremyjordan.me

Quantifying surface roughness: The data obtained from an AFM scan can be used to calculate various statistical parameters that describe the surface roughness.

Studying film growth: AFM can be used to monitor the evolution of the surface morphology of a film as it is being deposited, providing insights into the growth mechanism. researchgate.net

For example, in the study of iridium thin films grown by atomic layer deposition, AFM has been used to observe the evolution of the film morphology from isolated grains to a continuous film as the number of deposition cycles increases. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical state of the elements within the top few nanometers of a material's surface. In the study of materials derived from this compound, XPS is crucial for determining the oxidation state of iridium and for identifying the presence of other elements and functional groups on the surface.

The binding energy of the core-level electrons, such as the Ir 4f electrons, is sensitive to the chemical environment of the iridium atom. By deconvoluting the high-resolution Ir 4f XPS spectrum, the different oxidation states of iridium present on the surface can be identified and quantified.

The following table presents typical binding energies for the Ir 4f₇/₂ peak for different iridium species.

Iridium SpeciesIr 4f₇/₂ Binding Energy (eV)
Ir(0)~60.8 - 61.1
Ir(III)~61.8 - 62.5
Ir(IV)~62.1 - 63.1

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Linear Sweep Voltammetry, Chronopotentiometry)

Electrochemical techniques are indispensable for evaluating the performance and understanding the redox behavior of electrocatalytic materials synthesized from this compound. This precursor is commonly used to prepare iridium oxide (IrO₂) films and nanoparticles, which are highly active for important electrochemical reactions such as the oxygen evolution reaction (OER).

Cyclic Voltammetry (CV) is extensively used to study the formation and redox characteristics of iridium oxide films. When an electrode is cycled in a solution containing an iridium precursor, the resulting voltammogram reveals information about the deposition process and the electrochemical properties of the film. The CV of iridium oxide films typically displays characteristic peaks corresponding to the Ir(III)/Ir(IV) redox transition. researchgate.net The shape and size of these peaks provide insights into the film's capacitance and active surface area. For instance, studies on iridium oxide films prepared from chloride precursors show pseudo-capacitive behavior with oxidation processes occurring around 0.8 V and 1.0 V vs. RHE, and their corresponding reduction peaks at 0.7 V and 0.9 V. researchgate.net

Linear Sweep Voltammetry (LSV) is primarily employed to assess the catalytic activity of the synthesized materials. By sweeping the potential in one direction, an LSV curve can determine key parameters like the onset potential and current density for a specific reaction. For OER catalysts derived from this compound, LSV is used to measure their efficiency in water splitting. The lower the potential required to achieve a certain current density (e.g., 10 mA/cm²), the more active the catalyst.

Chronopotentiometry involves applying a constant current and measuring the potential change over time. This technique is valuable for assessing the long-term stability of electrocatalysts. By subjecting an iridium-based electrode to a constant current density under operating conditions, its potential is monitored. A stable potential over an extended period indicates good durability of the catalyst.

The data below, compiled from various studies, showcases typical results from the electrochemical characterization of materials derived from this compound precursors.

TechniqueMaterial StudiedKey Findings/ParametersReference Context
Cyclic Voltammetry (CV)Iridium Oxide (IrO₂) film from H₂IrCl₆Revealed pseudo-capacitive behavior with main redox peaks for the Ir(III)/Ir(IV) transition.Characterization of electrodeposited films for pH sensing and catalysis. researchgate.netepfl.ch
Cyclic Voltammetry (CV)Nanocrystalline IrO₂-based catalystsOxidation peaks observed at approx. 0.8 V and 1.0 V vs. RHE, with cathodic counterparts at 0.7 V and 0.9 V.Study of catalysts for parallel chlorine and oxygen evolution. researchgate.net
Linear Sweep Voltammetry (LSV)Iridium-based OER electrocatalystsUsed to determine the onset potential and measure current density to evaluate catalytic activity for oxygen evolution.Assessment of catalyst performance in water splitting applications. researchgate.netresearchgate.net
ChronopotentiometryIridium-based electrodesConfirms the stability of the catalyst by measuring potential change at a constant current over time.Used in stability tests for applications like industrial electroplating. researchgate.net

Mass Spectrometry for Molecular Characterization and Intermediate Identification

Mass spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is a powerful tool for the molecular characterization of iridium complexes synthesized from this compound and for identifying transient intermediates in catalytic reactions. rsc.orgnih.gov Since this compound is a common starting material for a wide range of organometallic catalysts, ESI-MS provides crucial insights into the reaction pathways these catalysts undertake.

The soft ionization nature of ESI allows for the transfer of charged iridium complexes from solution to the gas phase with minimal fragmentation, enabling the direct observation of key catalytic species. nih.govresearchgate.net Researchers can monitor the progress of a reaction in real-time by analyzing aliquots of the reaction mixture, leading to the detection and characterization of short-lived, low-concentration intermediates that are central to the catalytic cycle.

For example, in iridium-catalyzed hydrogenation or C-H activation reactions, ESI-MS can identify iridium-hydride complexes, substrate-catalyst adducts, and other transient species. rsc.org The precise mass-to-charge (m/z) ratio and the characteristic isotopic pattern of iridium, with its two stable isotopes ¹⁹¹Ir and ¹⁹³Ir, aid in the unambiguous identification of these intermediates. Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where isolated intermediates are fragmented to reveal their connectivity.

Below is a table summarizing examples of iridium-containing species, derived from catalysts initially synthesized using iridium chloride precursors, which have been identified using mass spectrometry.

PrecursorReaction/System StudiedIdentified Intermediate/Speciesm/z (if specified)Significance
IrCl₃·xH₂OSynthesis of Iridium(III) complexesMonometallic Iridium(III) complexes-Structural confirmation of final complex products. mdpi.com
[Cp*IrCl₂]₂Iridium-catalyzed transfer hydrogenationVarious N,N- and N,O-chelated iridium complexes-Characterization of catalyst resting states and active species.
Iridium complexesHydrosilylation of phenylacetyleneCationic iridium catalytic intermediatese.g., 974.1Direct observation of multiple intermediates allowed for elucidation of the full catalytic cycle.
Iridium complexesIonic HydrogenationIridium-dihydrogen complex-Provided direct evidence for a proposed key intermediate in the deoxygenation of glycerol.

Emerging Research Frontiers and Interdisciplinary Applications

Biomedical Research Applications of Iridium(IV) Chloride Hydrate (B1144303) Systems

In the biomedical arena, iridium-based systems, often derived from iridium(IV) chloride hydrate, are gaining significant attention. Researchers are exploring their potential in creating sophisticated therapeutic and diagnostic tools. The compound serves as a versatile precursor for synthesizing iridium nanoparticles and complexes with tailored properties for biological applications. chemimpex.comchemimpex.com

The exploration of this compound in drug delivery is a growing field of interest. chemimpex.comchemimpex.com Its utility lies in the synthesis of iridium nanoparticles, which can be functionalized to act as carriers for therapeutic agents. The development of these nano-systems aims to leverage the unique properties of iridium for targeted therapies, potentially improving the efficacy and reducing the side effects of conventional treatments. Research in this area focuses on controlling the size and surface chemistry of these nanoparticles to optimize drug loading, release kinetics, and biocompatibility.

Iridium complexes, for which this compound can serve as a starting material, are being intensively investigated as potential anti-cancer agents. nih.govfrontiersin.org These complexes exhibit different mechanisms of action compared to traditional platinum-based drugs like cisplatin, which is significant for overcoming drug resistance. frontiersin.org

Research has shown that certain cyclometalated iridium(III) complexes can induce cancer cell death through pathways such as autophagy and by targeting mitochondria, the energy-producing organelles within cells. frontiersin.org Studies have focused on synthesizing various "piano-stool" iridium complexes and evaluating their antiproliferative activity against a range of cancer cell lines. nih.gov These investigations reveal that modifications to the molecular structure of the iridium complexes can significantly influence their cytotoxicity, offering a pathway to develop highly potent and selective anti-cancer drug candidates. nih.govfrontiersin.org

Iridium Complex TypePrimary Ligand TypeObserved Anti-Cancer Activity / MechanismReference
Iridium(III) Complexes2,4-diamino-1,3,5-triazine derivativesInduces ROS-mediated, caspase-independent cell death via autophagy. frontiersin.org frontiersin.org
Iridium(III) Complexes2,2′-bipyridine-4,4′-dicarboxylic acid estersAccumulates in mitochondria, inducing cell-death events and pro-death autophagy. frontiersin.org frontiersin.org
Piano-stool Iridium(III) Complexes{η5-C5Me4R} (modified cyclopentadienyl)Demonstrates antiproliferative activity, with cytotoxicity influenced by the substituent (R) group. nih.gov nih.gov

The unique photophysical properties of iridium complexes make them promising candidates for the development of advanced imaging agents. chemimpex.comfrontiersin.org These compounds are being explored for applications in biological fluorescence probes and chemical sensors. frontiersin.org The development of novel targeted molecular imaging agents is a key area of research, with the goal of creating probes for modalities like positron emission tomography (PET) and single-photon emission computed tomography (SPECT). wisc.edunih.gov While much of the field has focused on other metals, the rich optical properties of iridium complexes suggest their potential for creating highly sensitive and specific imaging agents for diagnosing and monitoring diseases like cancer. frontiersin.orgmdpi.com

Environmental Applications and Sustainable Chemistry

This compound is a key precursor in the synthesis of catalysts for sustainable chemical processes aimed at addressing environmental challenges. safina.eu Its applications in catalysis are pivotal for developing greener and more efficient chemical transformations. chemimpex.com

Iridium-based catalysts are at the forefront of research into the chemical reduction of carbon dioxide (CO2), a critical strategy for mitigating climate change. mdpi.com Scientists have developed iridium(NHC) (N-Heterocyclic Carbene) catalysts that demonstrate high efficiency in the transfer hydrogenation of CO2 to produce formate, a valuable chemical and a potential hydrogen storage medium. mdpi.com

This process often utilizes sustainable hydrogen sources like glycerol. mdpi.com Research has demonstrated that these iridium catalysts can achieve exceptional turnover numbers (TONs) and turnover frequencies (TOFs), indicating high productivity and reaction speed. mdpi.com The stability of these catalysts at high temperatures is crucial for achieving these high performance metrics. mdpi.com

Carbon SourceCatalyst SystemProductAchieved Turnover Frequency (TOF)Reference
CO2Iridium(NHC) in GlycerolFormate10,000 h⁻¹ mdpi.com
K2CO3 (Potassium Carbonate)Iridium(NHC) in GlycerolFormate10,150 h⁻¹ mdpi.com

Advanced Oxidation Processes (AOPs) are a class of water treatment methods that rely on the in-situ generation of highly reactive radicals, such as the hydroxyl radical (•OH), to degrade persistent organic pollutants. nih.govresearchgate.netmdpi.com While a broad range of AOPs exist, including those based on ozone, radiation, and catalysis, the application of specific iridium catalysts in this area is an emerging frontier. nih.govnih.gov

Given the well-established catalytic activity of iridium in various oxidation and reduction reactions, there is significant potential for developing iridium-based catalysts, derived from precursors like this compound, for AOPs. researchgate.net Research in this domain would focus on creating robust and efficient catalysts that can activate oxidants like hydrogen peroxide or persulfate to generate radicals for the effective decomposition of contaminants in water and wastewater. nih.govmdpi.com

Flow Chemistry Applications in Synthetic and Catalytic Processes

The transition from batch to continuous flow processing represents a paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and scalability. Iridium catalysts, often derived from this compound, are pivotal in advancing these technologies.

A significant application of iridium in flow chemistry is in dehydrogenation reactions, which are fundamental for generating hydrogen from liquid organic hydrogen carriers (LOHCs). nih.govnih.gov LOHCs are compounds that can be reversibly hydrogenated and dehydrogenated, serving as a safe and practical medium for hydrogen storage and transport. In this context, heterogenized iridium pincer complexes have demonstrated remarkable efficacy in continuous flow reactors. nih.gov These catalysts, supported on materials like silica, facilitate the dehydrogenation of substrates such as isopropanol (B130326) at elevated temperatures, achieving significantly higher rates of hydrogen production compared to traditional batch systems. nih.gov

The synthesis of these advanced iridium pincer catalysts often begins with a commercially available iridium source like this compound, which is then converted to a suitable precursor for the final complex. The operational parameters in a flow system can be finely tuned to optimize catalyst performance and longevity. Research has shown that the choice of support and immobilization strategy for the iridium complex is critical to prevent leaching and deactivation, ensuring the long-term stability of the flow process. nih.gov

Catalyst TypeReactionSubstrateKey Advantages in Flow Chemistry
Heterogenized Iridium Pincer ComplexDehydrogenationIsopropanol (LOHC)Increased reaction rates, enhanced safety, potential for on-board hydrogen generation. nih.govnih.gov
Immobilized Iridium(I) CatalystOrtho-directed Hydrogen-Isotope ExchangeAromatic and Heteroaromatic CompoundsFacilitates scalable and safe preparation of deuterated compounds for pharmaceutical research. researchgate.net

Supramolecular Chemistry and Coordination-Driven Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. A powerful strategy within this field is coordination-driven self-assembly, where metal ions and organic ligands spontaneously form large, well-defined structures. Iridium complexes, particularly cyclometalated iridium(III) species, are highly valued building blocks in this area due to their unique photophysical and electrochemical properties.

The synthesis of these intricate supramolecular structures typically starts with the creation of an iridium-containing precursor. This compound can be reduced to iridium(III) chloride hydrate (IrCl₃·xH₂O), a common starting material for the synthesis of cyclometalated iridium complexes. nih.gov The process generally involves the reaction of the iridium(III) salt with cyclometalating ligands (often C^N ligands like 2-phenylpyridine) to form a chloro-bridged iridium dimer, such as [Ir(C^N)₂Cl]₂. nih.govchemrxiv.org This dimer then serves as a versatile precursor that can react with various ancillary ligands to produce the final monomeric iridium(III) complexes. chemrxiv.org

These iridium(III) complexes can be designed with specific geometries and functionalities that direct their self-assembly into complex architectures like molecular squares, cages, and macrocycles. researchgate.netrsc.org The resulting supramolecular assemblies exhibit emergent properties derived from the spatial arrangement of the iridium centers, making them promising for applications in sensing, molecular recognition, and as advanced materials with novel optical and electronic properties.

Iridium PrecursorKey Ligand TypesResulting Supramolecular StructurePotential Applications
[Ir(C^N)₂Cl]₂ (derived from Iridium Chloride Hydrate)Cyclometalating (C^N) ligands, Ancillary bridging ligandsMolecular Squares, Prismatic Cages, MacrocyclesLuminescent sensors, host-guest chemistry, photoredox catalysis. nih.govresearchgate.net

Purity, Stability, and Impurity Considerations in Iridium Iv Chloride Hydrate Research

Methodologies for Achieving High Purity Iridium Chloride Hydrates

The synthesis of high-purity iridium chloride hydrates is crucial for applications in catalysis and electronics, where even trace contaminants can dramatically alter performance. chemimpex.comgoogle.com Several methods have been developed to produce high-purity iridium chloride, primarily focusing on minimizing the introduction of foreign ions and controlling the oxidation state of iridium.

One prominent method involves the direct electrodissolution of high-purity iridium powder in hydrochloric acid. google.comgoogle.com This technique utilizes an alternating current in a U-shaped electrolytic cell to dissolve the highly corrosion-resistant iridium metal directly into the acid. google.comguidechem.com The resulting chloroiridic acid solution is then filtered and concentrated through distillation before crystallization to yield iridium trichloride (B1173362) hydrate (B1144303). google.com A key advantage of this process is that it avoids the use of other reagents, thereby preventing the introduction of impurity ions like Na⁺ or K⁺. google.comgoogle.com

Another established approach involves the high-temperature chlorination of iridium powder. In this process, iridium powder, often mixed with an alkali metal chloride such as sodium chloride (NaCl) or potassium chloride (KCl), is heated to around 600°C in a stream of chlorine gas. guidechem.comguidechem.com The resulting product is dissolved in aqua regia. Subsequent steps of repeated precipitation and dissolution are necessary to remove the alkali metal ions that were initially added. guidechem.comguidechem.com

A further purification strategy involves the chemical reduction of iridium(IV) species. For instance, high-purity iridium(III) chloride hydrate can be prepared by reducing a solution of hexachloroiridic acid (H₂[IrCl₆]) or iridium(IV) chloride hydrate. justia.comgoogle.com This reduction can be carried out using reagents like oxalic acid or specific monohydroxy compounds such as ethanol (B145695). justia.comgoogle.com The reaction conditions, including temperature and time, are carefully controlled to ensure complete reduction to Ir(III) without the formation of metallic iridium. justia.com

The table below summarizes these methodologies for achieving high-purity iridium chloride hydrates.

MethodologyDescriptionKey AdvantagesPotential ChallengesReference
ElectrodissolutionHigh-purity iridium powder is dissolved in hydrochloric acid using an alternating current. The resulting solution is filtered, concentrated, and crystallized.Avoids introduction of foreign ions, leading to a high-purity product.Requires specialized electrolytic equipment. google.comgoogle.com
High-Temperature ChlorinationIridium powder, mixed with NaCl or KCl, is heated in chlorine gas. The product is dissolved in aqua regia, and impurities are removed via precipitation.Effective for dissolving inert iridium metal.Introduces alkali metal ions that must be subsequently removed. guidechem.comguidechem.com
Chemical ReductionThis compound or H₂[IrCl₆] is reduced to Iridium(III) chloride hydrate using reducing agents like ethanol or oxalic acid.Allows for precise control over the iridium oxidation state.Risk of incomplete reaction or side reactions if not properly controlled. justia.comgoogle.com

Impact of Trace Impurities on Catalytic Performance and Material Properties

In the realm of catalysis and materials science, the presence of trace impurities in this compound can have a profound and often detrimental effect. chemimpex.com Iridium-based catalysts are prized for their high activity and stability, particularly in electrochemical applications like the oxygen evolution reaction (OER) in proton exchange membrane (PEM) water electrolyzers. safina.euresearchgate.net However, their performance is highly sensitive to contaminants.

Metallic impurities are a significant concern. Cations such as iron (Fe³⁺), copper (Cu²⁺), and aluminum (Al³⁺) can contaminate the catalyst during synthesis or operation, leading to a decline in performance. researchgate.net These ions can interfere with the active sites of the iridium catalyst, reducing its efficiency and stability. For example, in PEM water electrolysis, metallic impurities can degrade the membrane electrode assembly, triggering various voltage losses and ultimately causing system failure. researchgate.net

Non-metallic impurities can also act as catalyst poisons. For instance, sulfur-containing compounds like hydrogen sulfide (B99878) (H₂S) and sulfur dioxide (SO₂) can lead to the formation of stable indium sulfides or sulfates on the catalyst surface, causing drastic deactivation. While this specific finding relates to indium-based catalysts, it highlights a common mechanism of deactivation by sulfur compounds that is relevant to other precious metal catalysts. Similarly, other polar contaminants and oxygenates are known to alter reaction kinetics. acs.org The purity of the iridium chloride precursor is therefore paramount to ensure the synthesis of a robust and long-lasting catalyst.

The table below details the impact of specific trace impurities on iridium-based systems.

Impurity TypeSpecific ImpurityImpact on Performance/PropertiesReference
Metallic CationsFe³⁺, Cu²⁺, Al³⁺Contaminate catalyst and degrade performance of PEM water electrolysis cells. researchgate.net
Sulfur CompoundsH₂S, SO₂Cause severe deactivation of catalysts by forming stable surface species (e.g., sulfides, sulfates).
Polar ContaminantsPeroxides, OxygenatesCan accelerate low-temperature combustion chemistry and reduce ignition delay times, altering expected reaction behavior. acs.org

Considerations for Stability under Varied Reaction and Storage Conditions

This compound is a sensitive compound that requires careful handling and storage to maintain its integrity. espimetals.com Its stability is influenced by several factors, including temperature, moisture, light, and chemical environment.

The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. espimetals.com This necessitates storage in tightly sealed containers in a dry, cool, and well-ventilated area, often under an inert gas like argon. espimetals.comcolonialmetals.com It is also sensitive to air and light, with recommended storage temperatures between 2-8 °C to ensure stability.

Thermal stability is another critical consideration. This compound is heat-sensitive and can decompose at elevated temperatures. colonialmetals.com Upon heating, it can release toxic and corrosive fumes, including hydrogen chloride gas and iridium oxides. espimetals.comnih.gov

Chemical compatibility is equally important. This compound is incompatible with a range of substances, including strong oxidizing agents, acids, alkalis, organic solvents, and metal powders. espimetals.comcolonialmetals.com Contact with these materials can lead to hazardous reactions and decomposition of the compound. espimetals.com For instance, contact with acids or acid fumes can evolve toxic hydrogen chloride fumes. espimetals.com

The table below outlines key stability and storage considerations for this compound.

ConditionConsideration/EffectRecommended Handling/StorageReference
Moisture/AirHygroscopic; sensitive to moisture and air.Store in a tightly sealed container in a dry place, preferably under argon. espimetals.com
TemperatureHeat-sensitive; decomposes at elevated temperatures, releasing toxic fumes.Store in a cool area (recommended 2-8 °C). Avoid elevated temperatures. colonialmetals.com
LightLight-sensitive.Store in a light-resistant container.
Chemical IncompatibilityReacts with strong oxidizing agents, acids, alkalis, organic solvents, and metal powders.Store away from incompatible materials. espimetals.com
Decomposition ProductsHazardous decomposition can produce hydrogen chloride and iridium oxides.Handle in a well-ventilated area or fume hood. espimetals.com

Future Perspectives and Unaddressed Challenges in Iridium Iv Chloride Hydrate Research

Development of More Efficient and Sustainable Synthesis Routes

The conventional synthesis of iridium(IV) chloride hydrate (B1144303) and other iridium salts often involves energy-intensive processes, such as high-temperature chlorination of iridium metal. These methods are not only costly but also have a significant environmental footprint. A key area of future research is the development of more efficient and sustainable synthesis routes that align with the principles of green chemistry.

Current research is exploring alternative methods that operate under milder conditions and utilize less hazardous reagents. One promising approach is the use of electrodissolution, where iridium powder is dissolved in hydrochloric acid under an alternating current. This method can lower the production cost and reduce waste. Another avenue is the investigation of novel solvent systems and catalysts to facilitate the direct oxidation and chlorination of iridium metal at lower temperatures. The goal is to develop processes that are not only more energy-efficient but also minimize the use of corrosive and hazardous chemicals.

A comparative look at traditional versus emerging synthesis methods highlights the potential for improvement:

Synthesis MethodTypical ConditionsAdvantagesDisadvantages
High-Temperature Chlorination 600°C, Chlorine GasEstablished methodHigh energy consumption, hazardous reagents
Electrodissolution 100-115°C, Hydrochloric Acid, AC currentLower temperature, potentially lower costRequires specialized equipment
Solvent-Based Oxidation Varies, often requires strong oxidizing agentsPotential for milder conditionsSolvent toxicity and recycling challenges

Future research will likely focus on optimizing electrochemical methods, exploring novel green solvents, and developing catalytic systems that can efficiently produce iridium(IV) chloride hydrate with high purity and yield under environmentally benign conditions.

Rational Design and Synthesis of Next-Generation Iridium Catalysts

This compound serves as a crucial precursor for a vast array of homogeneous and heterogeneous iridium catalysts. The performance of these catalysts is intimately linked to the structure and electronic properties of the iridium center and its surrounding ligands. The rational design of next-generation iridium catalysts is a major frontier in catalysis research, aiming to achieve higher activity, selectivity, and stability.

Computational chemistry and theoretical modeling are becoming indispensable tools in this endeavor. By simulating the interactions between iridium complexes and reactants at the molecular level, researchers can predict catalytic performance and design novel catalyst structures with enhanced properties. A key focus is the design of sophisticated ligands that can precisely tune the electronic and steric environment of the iridium center. This allows for the optimization of catalyst performance for specific chemical transformations.

Key strategies in the rational design of iridium catalysts include:

Ligand Modification: Introducing functional groups to the ligand scaffold can alter the catalyst's solubility, stability, and electronic properties.

Computational Screening: High-throughput computational screening can rapidly evaluate large libraries of potential catalyst structures to identify promising candidates for experimental synthesis.

Mechanistic Studies: A deep understanding of the catalytic cycle allows for the identification of rate-limiting steps and the targeted design of catalysts that overcome these bottlenecks.

The development of catalysts with precisely controlled nanostructures, such as single-atom catalysts and well-defined nanoparticles, is another exciting direction. These materials maximize the efficiency of iridium usage by ensuring that a high proportion of the iridium atoms are accessible and catalytically active.

Expansion into Novel and Interdisciplinary Application Domains

While iridium catalysts are already utilized in various industrial processes, their unique properties hold promise for a wide range of emerging and interdisciplinary applications. This compound, as a key starting material, is central to exploring these new frontiers.

Biomedical Applications: Iridium complexes are being investigated for their potential in photodynamic therapy (PDT) for cancer treatment. rsc.orgnih.govnih.gov These complexes can act as photosensitizers, generating reactive oxygen species upon light activation to selectively kill cancer cells. rsc.orgnih.govnih.gov Furthermore, the luminescent properties of some iridium complexes make them suitable for bioimaging applications, allowing for the visualization of cellular processes. rsc.org

Advanced Materials and Electronics: The unique electronic properties of iridium compounds are being harnessed in the development of organic light-emitting diodes (OLEDs) for displays and lighting. nih.govresearchgate.netrsc.orgnih.govresearchgate.net Iridium complexes can act as highly efficient phosphorescent emitters, enabling the fabrication of OLEDs with high brightness and low power consumption. nih.govresearchgate.netrsc.orgnih.govresearchgate.net Additionally, iridium oxide, often synthesized from this compound, is a promising material for various electronic applications, including sensors and electrochromic devices. mdpi.comnih.govmdpi.com

Sustainable Energy and Environmental Catalysis: Iridium-based catalysts are crucial for key reactions in sustainable energy technologies. They are among the most active and stable catalysts for the oxygen evolution reaction (OER) in proton exchange membrane (PEM) water electrolyzers for green hydrogen production. h2-tech.comyoutube.com Research is also exploring the use of iridium catalysts in the conversion of biomass into valuable chemicals and biofuels, offering a renewable alternative to fossil fuels. researchgate.net In the realm of environmental monitoring, iridium-based sensors are being developed for the sensitive and selective detection of pollutants. mdpi.comnih.govmdpi.com

The following table summarizes some of the emerging interdisciplinary applications of iridium compounds derived from this compound:

Application DomainSpecific UseKey Iridium Property
Biomedical Photodynamic Therapy, BioimagingPhotosensitization, Luminescence
Electronics Organic Light-Emitting Diodes (OLEDs)Phosphorescence, High quantum yield
Energy Water Electrolysis (OER), Biomass ConversionCatalytic activity, Stability
Environmental Chemical and Biological SensorsElectrochemical properties, Luminescence

Addressing Scale-Up and Commercialization Challenges for Iridium-Based Technologies

Despite the immense potential of iridium-based technologies, their widespread commercialization is hindered by several significant challenges, primarily related to the scarcity and high cost of iridium. Iridium is one of the rarest elements in the Earth's crust, and its limited supply poses a major bottleneck for large-scale applications. h2-tech.comyoutube.comfastercapital.com

Recycling and Circular Economy: Establishing efficient and cost-effective recycling processes for iridium is paramount for the long-term sustainability of iridium-based technologies. mdpi.comnoble6.comdfpmr.comrecyclingproductnews.com Developing closed-loop recycling systems, where iridium from end-of-life products is recovered and reused, is essential to reduce the reliance on primary mining and mitigate supply risks. noble6.com Current recycling methods can be complex and energy-intensive; therefore, research into more sustainable and efficient recycling technologies is crucial. ewasterefining.com A life cycle assessment (LCA) of iridium production and recycling is necessary to fully understand the environmental impact and identify areas for improvement. nih.govresearchgate.netipa-news.deipa-news.com

Manufacturing and Scalability: Scaling up the production of iridium-based components, such as catalysts and electrodes, from the laboratory to an industrial scale presents significant engineering challenges. Ensuring consistent quality and performance at large production volumes is critical for commercial success. For example, the large-scale manufacturing of membrane electrode assemblies (MEAs) for PEM electrolyzers requires precise control over the deposition of iridium catalyst layers.

Addressing these challenges will require a multi-faceted approach involving materials science, chemistry, engineering, and economics. International collaboration and investment in research and development will be key to unlocking the full potential of iridium-based technologies and ensuring their sustainable and economically viable implementation.

Q & A

Q. How can Iridium(IV) chloride hydrate (IrCl₄·xH₂O) be synthesized and characterized for research purposes?

  • Methodological Answer : this compound is typically synthesized by controlled hydrolysis of iridium metal or via oxidation of Ir(III) precursors. Characterization involves:
  • X-ray absorption spectroscopy (XAS) to confirm oxidation state (Ir⁴⁺) and coordination environment .
  • Thermogravimetric analysis (TGA) to determine hydration stoichiometry (x in IrCl₄·xH₂O) .
  • Inductively coupled plasma mass spectrometry (ICP-MS) to verify purity (>99.9% Ir) and detect trace contaminants .
  • Raman spectroscopy to identify Ir–Cl vibrational modes (~340 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Use glove boxes or fume hoods to avoid inhalation/contact. IrCl₄·xH₂O is hygroscopic and releases HCl upon decomposition .
  • Wear acid-resistant gloves, goggles, and lab coats . In case of skin contact, rinse with 10% sodium bicarbonate solution followed by water .
  • Store in airtight containers under inert gas (Ar/N₂) to prevent oxidation or moisture absorption .

Q. How does the hydration state (x in IrCl₄·xH₂O) affect its reactivity in aqueous solutions?

  • Methodological Answer : Hydration influences solubility and redox behavior:
  • Variable hydration (e.g., x = 1–4) alters solubility in HCl (0.1–2 M), with higher x increasing aqueous stability .
  • Cyclic voltammetry in 0.1 M H₂SO₄ shows Ir⁴⁺/Ir³⁺ redox peaks at +0.85 V vs. Ag/AgCl, with peak shifts dependent on hydration .
  • Dynamic light scattering (DLS) can monitor aggregation in solution, which correlates with hydration-dependent colloidal stability .

Advanced Research Questions

Q. How can IrCl₄·xH₂O be used to synthesize Ir-based electrocatalysts for oxygen evolution reaction (OER)?

  • Methodological Answer :
  • Electrodeposition : Use 5 mM IrCl₄·xH₂O in 0.1 M oxalic acid at 50°C with cyclic voltammetry (-0.2 to +1.2 V, 50 cycles) to deposit IrO₂ on stainless steel .
  • Bimetallic synthesis : Combine with AgNO₃ in oleylamine/1-octadecene at 180°C to form Ir-Ag nanotubes (10–20 nm diameter) with enhanced OER activity (overpotential: 270 mV at 10 mA/cm²) .
  • Post-treatment : Anneal at 400°C in H₂/Ar to reduce IrO₂ to metallic Ir nanoparticles (2–5 nm) for hydrogen evolution .

Q. What analytical techniques resolve contradictions in reported IrCl₄·xH₂O decomposition pathways?

  • Methodological Answer : Conflicting reports on thermal decomposition (e.g., IrO₂ vs. IrCl₃ formation) require:
  • In situ XRD/TGA-MS : Track phase transitions and gas evolution (HCl, H₂O) between 100–400°C .
  • X-ray photoelectron spectroscopy (XPS) : Confirm surface composition (e.g., Ir⁴⁺ → Ir³⁺ reduction at >300°C) .
  • Electrochemical impedance spectroscopy (EIS) : Correlate decomposition products (e.g., IrO₂) with conductivity changes .

Q. How does trace Ir(III) contamination impact catalytic performance in IrCl₄·xH₂O-derived materials?

  • Methodological Answer : Ir(III) impurities (e.g., from incomplete synthesis) reduce catalytic efficiency:
  • Electrochemical analysis : Cyclic voltammetry in 1 M KOH shows suppressed OER currents (↓20%) with 5% Ir(III) contamination .
  • XAS edge-jump analysis : Quantify Ir⁴⁺/Ir³⁺ ratios; >95% Ir⁴⁺ is required for optimal activity .
  • Purification : Use electrochemical oxidation (+1.5 V vs. RHE in 0.5 M H₂SO₄) to convert residual Ir(III) to Ir(IV) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.